4-(4-Chloro-1,2,5-thiadiazol-3-yl)piperazin-2-one 4-(4-Chloro-1,2,5-thiadiazol-3-yl)piperazin-2-one
Brand Name: Vulcanchem
CAS No.: 1154575-33-3
VCID: VC3045359
InChI: InChI=1S/C6H7ClN4OS/c7-5-6(10-13-9-5)11-2-1-8-4(12)3-11/h1-3H2,(H,8,12)
SMILES: C1CN(CC(=O)N1)C2=NSN=C2Cl
Molecular Formula: C6H7ClN4OS
Molecular Weight: 218.67 g/mol

4-(4-Chloro-1,2,5-thiadiazol-3-yl)piperazin-2-one

CAS No.: 1154575-33-3

Cat. No.: VC3045359

Molecular Formula: C6H7ClN4OS

Molecular Weight: 218.67 g/mol

* For research use only. Not for human or veterinary use.

4-(4-Chloro-1,2,5-thiadiazol-3-yl)piperazin-2-one - 1154575-33-3

Specification

CAS No. 1154575-33-3
Molecular Formula C6H7ClN4OS
Molecular Weight 218.67 g/mol
IUPAC Name 4-(4-chloro-1,2,5-thiadiazol-3-yl)piperazin-2-one
Standard InChI InChI=1S/C6H7ClN4OS/c7-5-6(10-13-9-5)11-2-1-8-4(12)3-11/h1-3H2,(H,8,12)
Standard InChI Key UBBVUDIPIDYXIH-UHFFFAOYSA-N
SMILES C1CN(CC(=O)N1)C2=NSN=C2Cl
Canonical SMILES C1CN(CC(=O)N1)C2=NSN=C2Cl

Introduction

Physical and Chemical Properties

Understanding the physical and chemical properties of 4-(4-Chloro-1,2,5-thiadiazol-3-yl)piperazin-2-one is essential for its characterization and potential applications. The key properties of this compound are summarized in Table 1.

Table 1: Physical and Chemical Properties of 4-(4-Chloro-1,2,5-thiadiazol-3-yl)piperazin-2-one

PropertyValue
CAS Number1154575-33-3
Molecular FormulaC₆H₇ClN₄OS
Molecular Weight218.67 g/mol
Physical StateSolid (at standard conditions)
XLogP3-AA0.9
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count5
Rotatable Bond Count1
Topological Polar Surface Area86.4 Ų
Standard InChIInChI=1S/C6H7ClN4OS/c7-5-6(10-13-9-5)11-2-1-8-4(12)3-11/h1-3H2,(H,8,12)
Standard InChIKeyUBBVUDIPIDYXIH-UHFFFAOYSA-N
Canonical SMILESC1CN(CC(=O)N1)C2=NSN=C2Cl

The compound has a moderate lipophilicity as indicated by its XLogP3-AA value of 0.9, suggesting a balance between hydrophilic and lipophilic properties. This characteristic is particularly important for potential pharmaceutical applications as it affects membrane permeability and drug distribution .

The presence of one hydrogen bond donor and five hydrogen bond acceptors indicates the compound's potential for forming hydrogen bonds, which can be significant for interactions with biological targets. The relatively small number of rotatable bonds (1) suggests limited conformational flexibility .

Structural Characteristics

The molecular structure of 4-(4-Chloro-1,2,5-thiadiazol-3-yl)piperazin-2-one features two distinct heterocyclic systems connected through a nitrogen atom. The piperazin-2-one portion consists of a six-membered ring with two nitrogen atoms and a carbonyl group, while the 1,2,5-thiadiazole portion is a five-membered aromatic heterocycle containing a sulfur atom and two nitrogen atoms, with a chlorine substituent at position 4.

The 1,2,5-thiadiazole ring contributes to the compound's aromaticity and provides a rigid, planar structure. This planarity is an important feature for potential interactions with biological targets, as it can facilitate binding to protein pockets or intercalation with nucleic acids. The chlorine atom attached to the thiadiazole ring adds lipophilicity and can serve as a halogen bond donor in interactions with biological macromolecules.

The piperazin-2-one moiety introduces a carbonyl group that can participate in hydrogen bonding as an acceptor. The secondary amine (NH) in the piperazin-2-one ring can act as a hydrogen bond donor. This combination of features creates a molecule with multiple potential interaction points for biological activity .

Related Compounds and Derivatives

Several structurally related compounds to 4-(4-Chloro-1,2,5-thiadiazol-3-yl)piperazin-2-one have been documented in the chemical literature, providing context for understanding the potential properties and applications of our target compound. Table 2 presents a comparison of these related structures.

Table 2: Comparison of 4-(4-Chloro-1,2,5-thiadiazol-3-yl)piperazin-2-one with Related Compounds

Compound NameMolecular FormulaMolecular Weight (g/mol)CAS NumberKey Structural Difference
4-(4-Chloro-1,2,5-thiadiazol-3-yl)piperazin-2-oneC₆H₇ClN₄OS218.671154575-33-3Reference compound
1-(4-Chloro-1,2,5-thiadiazol-3-yl)-4-methylpiperazineC₇H₁₁ClN₄S218.71870987-89-6Contains N-methyl piperazine instead of piperazin-2-one
4-(4-Chloro-1,2,5-thiadiazol-3-yl)morpholineC₆H₈ClN₃OS205.67Not providedContains morpholine instead of piperazin-2-one
1-(4-Chloro-1,2,5-thiadiazol-3-yl)piperidin-3-olC₇H₁₀ClN₃OS219.691153277-62-3Contains 3-hydroxypiperidin instead of piperazin-2-one
1-(3-Chloro-1,2,4-thiadiazol-5-yl)-4-(4-fluorophenyl)-piperazineC₁₂H₁₂ClFN₄S298.772165186-07-0Contains 1,2,4-thiadiazole instead of 1,2,5-thiadiazole and 4-fluorophenyl piperazine

These related compounds provide insights into the structural modifications that can be made to the basic scaffold. The replacement of the piperazin-2-one moiety with other nitrogen-containing heterocycles (such as N-methylpiperazine, morpholine, or 3-hydroxypiperidin) represents common structural variations .

The structural similarity between these compounds suggests potential parallel synthetic routes and possibly overlapping biological properties, though specific activities would depend on the precise molecular features of each compound.

Analytical Methods for Identification

The identification and characterization of 4-(4-Chloro-1,2,5-thiadiazol-3-yl)piperazin-2-one can be accomplished through various analytical techniques. While specific analytical data for this compound is limited in the available search results, standard methods for similar organic compounds would apply.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show signals corresponding to the methylene protons of the piperazin-2-one ring, while ¹³C NMR would reveal the carbonyl carbon and the distinctive carbon signals of the thiadiazole ring. Based on similar compounds, the piperazine moiety typically shows methylene signals in the range of δ 3.15-3.77 ppm in ¹H NMR and around δ 46-49 ppm in ¹³C NMR .

Infrared (IR) Spectroscopy: Expected key absorption bands would include:

  • C=O stretching of the amide group (typically 1630-1690 cm⁻¹)

  • N-H stretching of the secondary amide (typically 3200-3400 cm⁻¹)

  • C=N stretching from the thiadiazole ring (typically 1580-1650 cm⁻¹)

  • C-Cl stretching (typically 600-800 cm⁻¹)

Mass Spectrometry: The molecular ion peak would be expected at m/z 218.67, with characteristic fragmentation patterns involving loss of the chlorine atom and cleavage of the bond between the piperazin-2-one and thiadiazole moieties.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) would be valuable for assessing the purity of the compound and monitoring reactions involving it. The moderate lipophilicity (XLogP3-AA of 0.9) suggests it would have intermediate retention times on reversed-phase columns .

Chemical Identification

The compound's molecular formula (C₆H₇ClN₄OS) can be confirmed through elemental analysis. Its identity can be further verified through comparison with reference standards using the analytical techniques mentioned above.

Digital identifiers such as InChI, InChIKey, and SMILES notations provide unique digital representations of the compound's structure, facilitating database searches and structural identification .

Current Research Status and Future Perspectives

Research on 4-(4-Chloro-1,2,5-thiadiazol-3-yl)piperazin-2-one appears to be in early stages, with limited published literature specifically addressing this compound. The compound is listed as discontinued by some suppliers, indicating potential challenges in its commercial availability for research.

Future research directions might include:

  • Comprehensive evaluation of its biological activities, particularly antimicrobial and anticancer properties

  • Development of improved synthetic routes for its preparation

  • Investigation of structure-activity relationships through the preparation of derivatives

  • Exploration of its potential as a building block for more complex bioactive molecules

  • Computational studies to predict its interactions with biological targets

The structural features of this compound suggest it could serve as a valuable scaffold for medicinal chemistry research, particularly in the development of new antimicrobial or anticancer agents.

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